Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. [] This compound demonstrated significant efficacy in both in vitro and in vivo studies, effectively downregulating c-Myc and inhibiting tumor growth in xenograft models. [] AZD5153 exhibits an exceptional pharmacokinetic profile and was selected as a promising development candidate. []
Relevance: While the core structure of AZD5153 differs from the target compound, both share the presence of a [, , ]triazolo[4,3-b]pyridazine moiety. [] The shared presence of this heterocyclic system suggests potential similarities in their binding interactions and pharmacological profiles. The optimization process of AZD5153 highlighted the importance of bivalent binding for enhanced potency, a feature that might also be relevant for the target compound. []
Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] This compound exhibits promising activity against wild-type MET kinase and various clinically relevant mutants, making it a potential therapeutic agent for MET-dependent cancers. [] SAR125844 has demonstrated sustained target engagement at tolerated doses in human xenograft tumor models. []
Relevance: SAR125844 and the target compound share a common structural motif: the [, , ]triazolo[4,3-b]pyridazine ring system. [] The presence of this specific heterocycle in both compounds suggests that they might exhibit overlapping pharmacological activities or target similar biological pathways. Furthermore, both compounds incorporate a sulfur linker at the 6-position of the triazolopyridazine, highlighting a shared strategy for structural modification and potential impact on their physicochemical properties. []
Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. [] During clinical development for solid tumor treatment, SGX523 exhibited species-dependent toxicity, causing compromised renal function likely due to crystal deposits in renal tubules. []
Relevance: SGX523 and the target compound share a very similar scaffold, both featuring the [, , ]triazolo[4,3-b]pyridazine ring system with a thioether linker at the 6-position. [] This structural similarity suggests potential overlap in their binding modes and target profiles. The observed species-specific metabolism and toxicity of SGX523 highlight the importance of careful consideration of metabolic liabilities for the target compound, especially considering potential bioactivation pathways involving the thioether moiety. []
Compound Description: L-838,417 demonstrates functional selectivity for certain non-α1 GABAA receptors. [] Preclinical studies investigating its potential for physical dependence liability showed a low propensity to induce seizures in a precipitated withdrawal assay, suggesting a possible advantage over traditional benzodiazepines. []
Relevance: Both L-838,417 and the target compound share the [, , ]triazolo[4,3-b]pyridazine core structure. [] While their exact pharmacological targets may differ, the presence of this shared heterocyclic system indicates potential similarities in their binding modes and overall physicochemical properties. The focus on subtype selectivity for L-838,417 highlights the importance of exploring potential selectivity profiles for the target compound, especially considering the diverse biological roles of similar heterocyclic scaffolds. []
Compound Description: Compound 1 is a potent and selective inhibitor of c-Met. [] Despite its promising potency and pharmacokinetic properties, Compound 1 exhibited high in vitro NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity. [] Studies revealed that this covalent binding was mediated by cytochrome P450 enzymes and involved bioactivation of the isothiazole ring, leading to glutathione conjugation at the 4-position. []
Relevance: Although Compound 1 differs from the target compound in its specific substituents, both share the central [, , ]triazolo[4,3-b]pyridazine scaffold. [] This structural similarity underscores the importance of assessing the metabolic liabilities of the target compound, particularly considering the potential for bioactivation pathways involving the thioether moiety, as observed with Compound 1's isothiazole ring. []
Compound Description: Compound 2 was developed as a potential improvement over Compound 1, aiming to reduce bioactivation while maintaining desirable pharmacological properties. [] While Compound 2 exhibited a shift in metabolic transformation towards the naphthyridine ring alkoxy substituent, it still demonstrated considerable covalent binding to microsomal proteins across different species, suggesting continued risk of toxicity. []
Relevance: Similar to Compound 1, Compound 2 shares the core [, , ]triazolo[4,3-b]pyridazine structure with the target compound, though with different substituents. [] The ongoing bioactivation observed in Compound 2, despite efforts to mitigate it, emphasizes the need for thorough metabolic profiling of the target compound. [] Specifically, understanding the potential roles of the thioether linker and other substituents in bioactivation pathways is crucial for optimizing safety and efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.